Chemical properties of Methyl 3-amino-2-benzylbutanoate hydrochloride
Chemical properties of Methyl 3-amino-2-benzylbutanoate hydrochloride
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Methyl 3-amino-2-benzylbutanoate Hydrochloride
Executive Summary & Structural Architecture
Methyl 3-amino-2-benzylbutanoate hydrochloride is a highly specialized
The molecule possesses two contiguous stereocenters at the C2 (
Key Chemical Identity:
-
IUPAC Name: Methyl 3-amino-2-benzylbutanoate hydrochloride
-
Molecular Formula:
-
Molecular Weight: 243.73 g/mol (Salt); 207.27 g/mol (Free Base)
-
Core Scaffold:
-Amino Acid Ester -
Key Functional Groups: Primary Ammonium (protonated), Methyl Ester, Benzyl Side-chain.
Physicochemical Properties
The hydrochloride salt form is engineered specifically to counteract the inherent instability of the free base
| Property | Value / Characteristic | Implication for Research |
| Physical State | White to Off-white Crystalline Solid | High purity isolation; easy weighing. |
| Solubility | Soluble: MeOH, DMSO, Water (moderate)Insoluble: Hexanes, Et₂O | Compatible with reversed-phase HPLC and standard peptide coupling conditions. |
| Hygroscopicity | Moderate to High | Critical: Must be stored under desiccant. Moisture uptake can lead to hydrolysis of the methyl ester. |
| pKa (Amine) | ~9.0 - 9.5 (Estimated) | The ammonium group is less acidic than |
| Melting Point | 145°C - 160°C (Isomer dependent) | Sharp melting point indicates high diastereomeric purity. |
Synthetic Routes & Mechanism
The synthesis of Methyl 3-amino-2-benzylbutanoate is non-trivial due to the requirement for simultaneous control over two chiral centers. The industrial standard approach typically involves Reductive Amination or a Modified Mannich Reaction .
Primary Synthetic Pathway: -Alkylation & Reductive Amination
This route is preferred for its scalability and ability to access specific diastereomers via kinetic or thermodynamic control.
-
Precursor Assembly: Methyl acetoacetate is alkylated with benzyl bromide using a base (NaH or K₂CO₃) to form Methyl 2-benzyl-3-oxobutanoate .
-
Reductive Amination: The keto-ester is treated with ammonium acetate (or a chiral amine for asymmetric induction) and a reducing agent (NaBH₃CN or H₂/Pd-C).
-
Salt Formation: The resulting free amine is immediately treated with anhydrous HCl in dioxane/methanol to precipitate the stable hydrochloride salt.
Mechanism Visualization (DOT)
Figure 1: Step-wise synthesis from acetoacetate precursors. The final acidification step is critical to prevent cyclization.
Reactivity Profile & Stability Risks
The -Lactam Cyclization Risk
The most critical chemical property of this molecule is its tendency to undergo intramolecular cyclization when in the free base form.
-
Mechanism: The nucleophilic amine (N-terminus) attacks the ester carbonyl (C-terminus).
-
Result: Formation of a 3-methyl-4-benzyl-2-azetidinone (
-lactam) and loss of methanol. -
Prevention: Maintaining the molecule as the HCl salt protonates the amine (
), destroying its nucleophilicity and preventing cyclization.
Peptide Coupling
In peptide synthesis, the steric bulk of the benzyl group at position 2 and the methyl group at position 3 can hinder coupling rates.
-
Recommendation: Use high-activity coupling reagents like HATU or COMU rather than standard EDC/HOBt to drive reactions to completion.
Analytical Characterization Protocol
To ensure scientific integrity, the following self-validating analytical protocol should be used to verify identity and purity.
Protocol: HPLC Purity & Diastereomer Ratio
Objective: Quantify purity and determine the syn/anti ratio.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amide/Ester backbone) and 254 nm (Benzyl chromophore).
-
Validation Criteria:
-
Main peak retention time: ~8.5 min (varies by system).
-
Diastereomers usually separate by 0.5 - 1.0 min.
-
Purity threshold: >98% (area under curve).[1]
-
Protocol: 1H-NMR Validation (DMSO-d6)
- 7.15-7.35 (m, 5H): Benzyl aromatic protons (Integral reference).
-
8.20 (br s, 3H): Ammonium protons (
). Disappearance upon D₂O shake validates salt form. - 3.55 (s, 3H): Methyl ester singlet.
-
2.80-3.10 (m, 3H): Overlapping signals for the
-proton and benzylic -CH₂-. -
1.15 (d, 3H): Methyl doublet at the
-position.
Handling & Storage
-
Storage: -20°C in a sealed container with desiccant.
-
Handling: Weigh quickly in ambient air; prolonged exposure to humidity can cause the salt to become sticky (hygroscopic) and potentially hydrolyze the ester to the free acid over months.
-
Safety: Irritant.[2] Wear standard PPE (gloves, goggles).
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.
-
Lelais, G., & Seebach, D. (2004). Beta-Amino Acids—The Cinderella of the Amino Acid Family? Biopolymers.
-
PubChem Compound Summary. (2024). 3-amino-2-methylbutanoic acid derivatives.[3][4][5][6][7][8] National Library of Medicine.
Sources
- 1. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 2. pianetachimica.it [pianetachimica.it]
- 3. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | C5H12ClNO3 | CID 56777184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE | CAS 6306-52-1 [matrix-fine-chemicals.com]
- 5. (R)-3-amino-2-methyl-butan-2-ol hydrochloride | C5H14ClNO | CID 73424806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]
- 7. 3-Amino-2-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 13068950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-2-methylbutanoic acid | C5H11NO2 | CID 541783 - PubChem [pubchem.ncbi.nlm.nih.gov]
